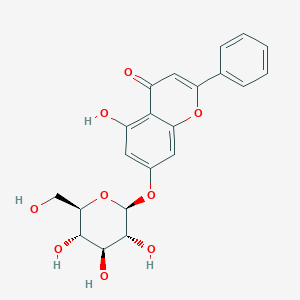
Chrysin-7beta-monoglucoside
Beschreibung
Chrysin-7beta-monoglucoside (CAS: 31025-53-3) is a flavonoid glucoside derived from chrysin (5,7-dihydroxyflavone) through beta-glycosidic linkage at the 7-hydroxy position. It is a natural compound identified in herbal formulations such as the CFDT decoction, where it is present at a concentration of 0.74 mg/g . The glucosidation of chrysin enhances its solubility and bioavailability compared to the aglycone form.
Eigenschaften
CAS-Nummer |
31025-53-3 |
|---|---|
Molekularformel |
C21H20O9 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
PIJHQWMTZXDYER-QNDFHXLGSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Andere CAS-Nummern |
31025-53-3 |
Synonyme |
Chrysin-7-glucoside; Chrysin 7-O-β-D-glucopyranoside; 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one; 5,7-Dihydroxyflavone 7-O-glucopyranoside |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Structural Data of 7-O-Glucosides
*Molecular formulas inferred from aglycone and glucose moieties.
Key Observations:
Aglycone Diversity: this compound features a simple flavone backbone (chrysin), whereas calycosin glucoside is an isoflavone with a methoxy group, and diosmetin glucoside contains additional hydroxyl and methoxy substitutions. These structural differences influence receptor binding and metabolic stability. The methylated derivative (8-O-Methylretusin-7-glucoside) demonstrates how alkyl modifications can alter hydrophobicity and target specificity.
Natural Abundance: this compound is less abundant (0.74 mg/g) in the CFDT decoction compared to other glucosides like liquiritin (99.97 mg/g) or hesperetin (96.28 mg/g) , suggesting variations in biosynthesis or extraction efficiency.
Research Applications: Calycosin 7-glucoside is widely utilized as a reference material in pharmacological studies , whereas apigenin 7-glucoside is a model compound for investigating glycosylation’s impact on flavonoid bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


